Artemetin

Übersicht

Beschreibung

Artemitin ist eine Flavonol-Verbindung, die in verschiedenen Pflanzen vorkommt, darunter Laggera pterodonta (DC.) Benth. Es ist bekannt für seine antioxidativen, entzündungshemmenden und antiviralen Eigenschaften . Diese Verbindung hat aufgrund ihrer vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen in der wissenschaftlichen Forschung große Aufmerksamkeit erlangt.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Artemitin kann durch verschiedene chemische Wege synthetisiert werden. Ein gängiges Verfahren beinhaltet die Extraktion aus Pflanzen wie Laggera pterodonta. Der Extraktionsprozess umfasst typischerweise die Lösungsmittelextraktion, gefolgt von Reinigungsschritten wie Chromatographie .

Industrielle Produktionsmethoden

Die industrielle Produktion von Artemitin beinhaltet die großtechnische Extraktion aus pflanzlichen Quellen. Das Verfahren umfasst die Ernte des Pflanzenmaterials, das Trocknen und die anschließende Verwendung von Lösungsmitteln wie Ethanol oder Methanol zur Extraktion. Der Rohextrakt wird dann mit Techniken wie Säulenchromatographie gereinigt, um Artemitin zu isolieren .

Chemische Reaktionsanalyse

Reaktionstypen

Artemitin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Artemitin kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Artemitin in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Artemitin-Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden verwendet.

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Artemitin hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung zur Untersuchung der Flavonol-Chemie und -Reaktionen verwendet.

Biologie: Untersucht wegen seiner antioxidativen und entzündungshemmenden Wirkungen auf biologische Systeme.

Medizin: Erforscht wegen seiner potenziellen therapeutischen Wirkungen, darunter antivirale und krebshemmende Eigenschaften.

Industrie: Wird bei der Entwicklung von Arzneimitteln und Nutrazeutika auf Basis natürlicher Produkte eingesetzt

Wirkmechanismus

Artemitin übt seine Wirkungen über verschiedene molekulare Mechanismen aus:

Antioxidative Wirkung: Fängt freie Radikale ab und reduziert oxidativen Stress.

Entzündungshemmende Wirkung: Hemmt entzündungsfördernde Signalwege, darunter den NF-κB-Signalweg.

Antivirale Wirkung: Beeinträchtigt die Virusreplikation und moduliert Immunreaktionen.

Analyse Chemischer Reaktionen

Types of Reactions

Artemitin undergoes several types of chemical reactions, including:

Oxidation: Artemitin can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert artemitin into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the artemitin molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Reagents such as halogens and alkylating agents are employed.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Artemetin, a flavonoid found in various medicinal plants, has garnered interest for its wide range of pharmacological effects, including anticancer, antioxidant, anti-inflammatory, antihypertensive, and antiparasitic activities . Research suggests that this compound may hold therapeutic potential for various human disorders .

Scientific Research Applications of this compound

Anticancer Activity: this compound has demonstrated anticancer properties in several studies . One study investigated this compound's effect on AGS gastric cancer cells, revealing that it reduced cell growth in a dose-dependent manner . The study found the IC50 value to be 16.98 μg/mL in 24 hours . this compound treatment led to increased reactive oxygen species (ROS) levels, disrupted cell membrane integrity, reduced antioxidant levels, and induced apoptosis, ultimately leading to cell death . Similar studies have found that this compound can combat malignancies in cell lines such as K562, Lu1, HepG2, KB, MCF-7, and LNCaP .

Antioxidant Activity: this compound exhibits antioxidant properties, as evidenced by its ability to influence reactive oxygen species (ROS) . Research indicates that this compound can enhance ROS production in liver and breast cancer cells . It also reduces the activity of antioxidant enzymes like SOD, CAT, Gpx, and GSH .

Anti-inflammatory Effects: this compound has demonstrated anti-inflammatory properties . Studies suggest it possesses bioactivities, including anti-inflammatory effects .

Wirkmechanismus

Artemitin exerts its effects through various molecular mechanisms:

Antioxidative Action: Scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Action: Inhibits inflammatory pathways, including the NF-κB pathway.

Antiviral Action: Interferes with viral replication and modulates immune responses.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Artemisinin: Eine weitere Verbindung, die aus Artemisia annua gewonnen wird und für ihre antimalariellen Eigenschaften bekannt ist.

Quercetin: Ein Flavonol mit ähnlichen antioxidativen und entzündungshemmenden Eigenschaften.

Kaempferol: Ein weiteres Flavonol mit vergleichbaren biologischen Aktivitäten.

Einzigartigkeit von Artemitin

Artemitin zeichnet sich durch seine einzigartige Kombination aus antioxidativen, entzündungshemmenden und antiviralen Eigenschaften aus. Seine vielfältigen biologischen Aktivitäten machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und therapeutische Anwendungen .

Biologische Aktivität

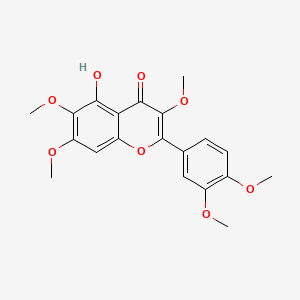

Artemetin, a flavonoid compound classified as 5-hydroxy-3,6,7,3′,4′-pentamethoxyflavone, is extracted from various medicinal plants, notably Artemisia species. This compound has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This article delves into the biological activities of this compound, supported by case studies and research findings.

This compound exhibits favorable pharmacokinetic properties such as good oral bioavailability and drug-likeness values. Its mechanism of action has been explored through various studies that identify its interaction with specific cellular targets. Notably, filamins A and B have been identified as direct targets of this compound in HeLa cell lysates. These interactions lead to alterations in cytoskeletal dynamics, which are crucial for cell structure and function .

1. Anti-Cancer Activity

This compound's anti-cancer properties have been extensively studied across various cancer cell lines:

- Gastric Cancer : In AGS gastric cancer cells, this compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 16.98 μg/mL. The compound induced apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage .

- Breast Cancer : Studies have shown that this compound exhibits significant cytotoxicity against breast cancer cells (MCF-7 and T47D), inducing apoptosis by disrupting microtubule dynamics .

| Cell Line | IC50 Value (μg/mL) | Mechanism of Action |

|---|---|---|

| AGS (Gastric) | 16.98 | Induction of ROS and apoptosis |

| MCF-7 (Breast) | Not specified | Microtubule disruption and apoptosis |

2. Anti-Inflammatory Effects

This compound has shown promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. It has been demonstrated to suppress carrageenan-induced paw edema in animal models, indicating its potential for treating inflammatory conditions .

3. Antioxidant Activity

The antioxidant capacity of this compound is significant; it enhances intracellular ROS levels while concurrently reducing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). This dual action suggests that this compound may act as both an oxidant and an antioxidant depending on the cellular context .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Gastric Cancer : In a controlled experiment with AGS cells treated with this compound, researchers observed a marked increase in ROS production leading to apoptosis. The study utilized dual staining techniques to visualize apoptotic cells, confirming the compound's cytotoxic potential .

- Inflammation Model : In vivo studies demonstrated that this compound significantly reduced inflammation markers in rodent models subjected to carrageenan-induced edema .

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O8/c1-23-11-7-6-10(8-12(11)24-2)18-20(27-5)17(22)15-13(28-18)9-14(25-3)19(26-4)16(15)21/h6-9,21H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGYMJVFEJNCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197325 | |

| Record name | Artemetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-90-3 | |

| Record name | Artemetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artemetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Artemetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARTEMETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73KMT7R64H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Artemetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.